molecular formula C16H25BN2O4 B13904429 [4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid

[4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid

Cat. No.: B13904429
M. Wt: 320.2 g/mol
InChI Key: VIAYNPKWEBZSEW-UHFFFAOYSA-N
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Description

[4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid: is an organic boron compound It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl-protected piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents such as toluene or ethanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid involves its ability to form reversible covalent bonds with various biomolecules. This property makes it useful in enzyme inhibition and receptor targeting. The boronic acid group can interact with active site serines in enzymes, leading to inhibition of enzyme activity .

Properties

Molecular Formula

C16H25BN2O4

Molecular Weight

320.2 g/mol

IUPAC Name

[4-[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid

InChI

InChI=1S/C16H25BN2O4/c1-12-11-18(15(20)23-16(2,3)4)9-10-19(12)14-7-5-13(6-8-14)17(21)22/h5-8,12,21-22H,9-11H2,1-4H3

InChI Key

VIAYNPKWEBZSEW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)N2CCN(CC2C)C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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